Product packaging for 1-Bromo-4-ethynyl-2-methylbenzene(Cat. No.:CAS No. 1356958-34-3)

1-Bromo-4-ethynyl-2-methylbenzene

Cat. No.: B1381462
CAS No.: 1356958-34-3
M. Wt: 195.06 g/mol
InChI Key: BBTNVYGSRXLQSS-UHFFFAOYSA-N
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Description

1-Bromo-4-ethynyl-2-methylbenzene is an aromatic organic compound with the molecular formula C9H7Br . It is a solid at room temperature and should be stored under an inert atmosphere . This compound integrates both a bromine substituent and an ethynyl (acetylene) group on a methyl-substituted benzene ring, making it a valuable building block in synthetic organic chemistry . The bromine atom is a versatile site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions. Simultaneously, the ethynyl group offers a handle for click chemistry or for constructing extended molecular architectures through alkyne-based cyclization or coupling strategies . Researchers value this compound for the development of novel organic materials and complex molecular structures. Specific applications and detailed mechanisms of action are areas of ongoing scientific investigation. This product is intended for research purposes and is not for diagnostic or therapeutic use. Please refer to the relevant safety data sheet for handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7B B1381462 1-Bromo-4-ethynyl-2-methylbenzene CAS No. 1356958-34-3

Properties

IUPAC Name

1-bromo-4-ethynyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTNVYGSRXLQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 1 Bromo 4 Ethynyl 2 Methylbenzene

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne is characterized by its acidic proton and the electron-rich carbon-carbon triple bond, making it susceptible to a variety of reactions.

Nucleophilic Additions and Substitutions

The terminal C-H bond of the ethynyl group is weakly acidic and can be deprotonated by a strong base to form a metal acetylide. This acetylide anion is a potent nucleophile. A common method for this transformation is the use of an organolithium reagent, such as n-butyllithium (n-BuLi), to generate a lithium acetylide. researchgate.netorgsyn.org This intermediate, (4-bromo-2-methylphenyl)ethynyl-lithium, can then participate in nucleophilic substitution or addition reactions with various electrophiles.

The process typically involves dissolving 1-bromo-4-ethynyl-2-methylbenzene in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) and cooling to a low temperature (e.g., -78°C) before the slow addition of the organolithium base. orgsyn.org The resulting lithium acetylide is a powerful tool for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, or alkyl halides. researchgate.netrug.nl

Cycloaddition Reactions (e.g., formal [4+2] cycloadditions)

The carbon-carbon triple bond of this compound can participate as a 2π component in various cycloaddition reactions. wiley-vch.de

[4+2] Cycloadditions (Diels-Alder Reaction): In this type of reaction, the alkyne acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexadiene derivative. These reactions are fundamental in constructing cyclic systems.

[3+2] Cycloadditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example. nih.gov Reacting this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst yields a highly stable 1,2,3-triazole ring. nih.gov This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. nih.gov

[2+2] Cycloadditions: Under photochemical conditions or with specific metal catalysts, the ethynyl group can undergo [2+2] cycloaddition with alkenes to form cyclobutene (B1205218) derivatives. researchgate.netacs.org For instance, visible-light-mediated reactions between terminal alkynes and naphthoquinones have been shown to produce four-membered carbocyclic adducts. acs.org

Dimerization and Polymerization Pathways

Terminal alkynes like this compound can undergo coupling reactions to form dimers and polymers.

Dimerization: The most common dimerization method is the Glaser coupling, which involves the oxidative coupling of terminal alkynes using a copper(I) salt, such as CuCl or CuBr, an oxidant (typically air or oxygen), and a base. wikipedia.orgsynarchive.com This reaction produces a symmetrical 1,3-diyne. For this compound, this would result in the formation of 1,4-bis(4-bromo-2-methylphenyl)buta-1,3-diyne. The Hay coupling is a variation that uses a catalytic amount of a Cu(I)-amine complex (e.g., with TMEDA) and oxygen as the oxidant. wikipedia.orgorganic-chemistry.org Another pathway is the head-to-tail dimerization, which can be catalyzed by various transition metals to form enynes. nih.govnih.gov

Polymerization: Under appropriate catalytic conditions, the ethynyl group can undergo polymerization to yield poly(aryleneethynylene)s. These conjugated polymers are of interest for their potential applications in organic electronics and materials science.

Formation of Organometallic Intermediates (e.g., lithium or Grignard derivatives)

As mentioned previously, the most significant organometallic intermediate formed from the ethynyl group is the lithium acetylide. This is achieved by reacting this compound with a strong base like n-butyllithium. researchgate.net The reaction is an acid-base reaction where the sp-hybridized C-H bond is deprotonated.

Reaction for Lithium Acetylide Formation: Br-C₆H₃(CH₃)-C≡CH + n-BuLi → Br-C₆H₃(CH₃)-C≡CLi + Bu-H

It is crucial to perform this reaction at low temperatures (typically -78°C) in an inert atmosphere and anhydrous solvent (like THF) to prevent side reactions, such as the formation of insoluble and unreactive dilithium (B8592608) acetylide. orgsyn.org The resulting lithium acetylide is a versatile nucleophile for further synthetic transformations. rug.nl While Grignard reagents can also be formed, the use of organolithium reagents is more common for the deprotonation of terminal alkynes.

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for transition metal-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of this compound serves as an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these reactions is typically I > Br > Cl, making the aryl bromide a reliable and commonly used substrate. wikipedia.org

Sonogashira Coupling: This reaction is particularly noteworthy as it couples an aryl halide with a terminal alkyne, providing a direct route to unsymmetrical diarylacetylenes or aryl-alkynyl compounds. wikipedia.orglibretexts.org In an intramolecular context or by reacting with another terminal alkyne, this reaction extends the conjugated system. For example, coupling this compound with phenylacetylene (B144264) using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine) would yield 1-(4-ethynyl-2-methylphenyl)-2-phenylethyne.

Suzuki Coupling: The Suzuki reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.gov This is one of the most widely used methods for constructing biaryl linkages. Reacting this compound with phenylboronic acid would produce 4-ethynyl-2-methyl-1,1'-biphenyl.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. masterorganicchemistry.comorganic-chemistry.org This reaction would attach a vinyl group to the aromatic ring at the position of the bromine atom, yielding, for example, 4-ethynyl-2-methyl-1-vinylbenzene if reacted with ethylene.

The table below summarizes typical conditions for these cross-coupling reactions.

Reaction NameCoupling PartnerTypical Catalyst SystemBaseSolventGeneral Product Structure
Sonogashira CouplingTerminal Alkyne (R'-C≡CH)Pd(PPh₃)₄ / CuIAmine (e.g., Et₃N, piperidine)THF, DMFAr-C≡C-R'
Suzuki CouplingBoronic Acid (R'-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligandNa₂CO₃, K₂CO₃, K₃PO₄Toluene (B28343), Dioxane, WaterAr-R'
Heck ReactionAlkene (R'-CH=CH₂)Pd(OAc)₂ with a phosphine ligandEt₃N, K₂CO₃DMF, AcetonitrileAr-CH=CH-R'

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides. However, the reactivity of this compound in such transformations is significantly governed by the electronic properties of its substituents. The reaction typically proceeds via an addition-elimination mechanism, which requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group. youtube.com These groups are essential for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com

In the case of this compound, the ring possesses a weakly electron-donating methyl group (-CH₃) and a weakly electron-withdrawing ethynyl group (-C≡CH). The methyl group, being an ortho/para director, increases electron density at the ortho and para positions, thereby deactivating the ring toward attack by a nucleophile. studymind.co.uklibretexts.org The ethynyl group's electron-withdrawing character is insufficient to overcome the deactivating effect of the methyl group and the inherent high energy required to form the Meisenheimer complex without strong resonance stabilization. youtube.com Consequently, the standard addition-elimination SNAr pathway is energetically unfavorable for this compound under typical conditions.

An alternative pathway for nucleophilic substitution on an unactivated aryl halide is the elimination-addition, or "benzyne," mechanism. masterorganicchemistry.com This reaction requires extremely strong basic conditions, such as the use of sodium amide (NaNH₂). youtube.com The mechanism involves the initial deprotonation of an aromatic proton ortho to the bromo leaving group, followed by the elimination of bromide to form a highly reactive benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com For this compound, there are two distinct ortho protons, one adjacent to the methyl group (C3) and one adjacent to the ethynyl group (C5). Abstraction of either proton by a strong base would lead to the formation of a benzyne intermediate, which would then be rapidly attacked by a nucleophile. This attack can occur at either carbon of the triple bond, leading to a mixture of substitution products. youtube.commasterorganicchemistry.com

Interplay of Functional Groups: Synergistic and Orthogonal Reactivity

The chemical personality of this compound is defined by the interplay between its three functional groups: the bromo, ethynyl, and methyl substituents. These groups can act synergistically, antagonistically, or orthogonally, dictating the molecule's reactivity in various transformations.

Orthogonal Reactivity: The bromo and terminal ethynyl groups provide two distinct and chemoselectively addressable reaction sites, a hallmark of orthogonal reactivity. The carbon-bromine bond is a classic handle for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, where the bromine atom is substituted. organic-chemistry.org Independently, the terminal alkyne's acidic proton and triple bond can participate in a different set of reactions, such as copper-catalyzed azide-alkyne cycloadditions (Click chemistry), Glaser coupling (homocoupling of alkynes), or deprotonation and subsequent reaction with electrophiles. This orthogonality allows for stepwise, controlled modifications of the molecule, first at the aryl bromide site and then at the alkyne, or vice-versa, enabling the synthesis of complex molecular architectures.

Synergistic and Antagonistic Effects: The methyl group introduces both electronic and steric effects that influence the reactivity of the adjacent bromo group.

Electronic Effect: The methyl group is an electron-donating group (EDG) by hyperconjugation and induction. studymind.co.uk In palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. Electron-donating groups generally slow down this step compared to electron-withdrawing groups, which make the aryl halide more electrophilic. researchgate.net Thus, the methyl group has an antagonistic electronic effect on the reactivity of the C-Br bond in this context.

Steric Effect: Positioned ortho to the bromine atom, the methyl group provides significant steric hindrance. This bulkiness can impede the approach of the bulky palladium-phosphine catalyst to the C-Br bond, potentially slowing the reaction rate. researchgate.netnih.gov Studies on substituted aryl bromides have shown that sterically demanding substrates with substituents in the ortho position often require higher catalyst loadings, more specialized and bulky phosphine ligands (e.g., P(t-Bu)₃), or higher temperatures to achieve efficient conversion in Sonogashira couplings. researchgate.netnih.gov

This combination of an electron-donating and sterically hindering ortho-substituent makes this compound a more challenging substrate for cross-coupling reactions compared to unhindered or electron-poor aryl bromides like 1-bromo-4-ethynylbenzene (B14332).

Reaction Mechanism Elucidation (e.g., Sonogashira coupling, alkynylation processes)

The most prominent and well-elucidated reaction involving this compound is the palladium and copper co-catalyzed Sonogashira cross-coupling. organic-chemistry.org This reaction forms a new carbon-carbon bond between the sp²-hybridized carbon of the benzene (B151609) ring and an sp-hybridized carbon of a terminal alkyne.

The catalytic cycle is generally understood to proceed through two interconnected cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is typically the rate-limiting step and is influenced by the steric and electronic nature of the substrate. The ortho-methyl group's steric bulk and electron-donating character can make this step more challenging, requiring carefully chosen ligands and conditions. researchgate.netnih.gov This step forms a square planar Pd(II) complex.

Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the bromide ion.

Reductive Elimination: The two organic groups (the aryl and the alkynyl) on the Pd(II) complex are eliminated to form the final coupled product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle:

π-Alkyne Complex Formation: The terminal alkyne coordinates with a copper(I) salt (e.g., CuI).

Deprotonation: In the presence of a base (commonly an amine like triethylamine (B128534) or diisopropylamine), the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide intermediate. organic-chemistry.org

Transmetalation: This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.

A common side reaction, particularly if the reaction is exposed to oxygen, is the homocoupling of the terminal alkyne to form a diyne, known as Glaser coupling. organic-chemistry.org To circumvent this, copper-free Sonogashira protocols have been developed, which often require different bases or conditions to facilitate the direct alkynylation of the palladium complex. acs.orgorganic-chemistry.org

The table below summarizes typical conditions for Sonogashira couplings involving challenging aryl bromides, which are relevant for a sterically hindered and electron-rich substrate like this compound.

Aryl Bromide TypeCatalyst System (Pd source / Ligand)Co-catalystBaseSolventYield RangeReference
Electron-rich / HinderedPdCl₂(PPh₃)₂CuIEt₃NTHF/TolueneGood to Excellent organic-chemistry.org
Ortho-substitutedPd(OAc)₂ / P(t-Bu)₃CuIDBUDioxaneModerate to Good researchgate.netnih.gov
General Aryl Bromides (Copper-Free)PdCl₂(PPh₃)₂NoneTBAFNone (Solvent-free)Good to Excellent acs.org
General Aryl Bromides (Copper-Free, Aqueous)Pd(OAc)₂ / CyclopropylphosphineNoneEt₃NWater with PTSGood to Excellent organic-chemistry.org

Applications in Advanced Organic and Materials Science

Building Block in Complex Molecular Architectures

1-Bromo-4-ethynyl-2-methylbenzene serves as a crucial starting material for the construction of intricate molecular frameworks. The presence of both a halogen and a terminal alkyne allows for programmed, stepwise synthesis of larger, more complex structures through reactions like the Sonogashira coupling. wikipedia.org This reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis and is instrumental in the elaboration of the this compound core. wikipedia.orgorganic-chemistry.org

Precursor for Advanced Materials

The potential for this compound to act as a precursor for advanced materials is an area of scientific interest. Its structural motifs are commonly found in various functional materials.

Organic Semiconductors and Optoelectronic Devices (e.g., Organic Field-Effect Transistors)

While the direct application of this compound in the synthesis of organic semiconductors and optoelectronic devices is not extensively documented in the reviewed literature, its structural analog, 1-bromo-4-ethynylbenzene (B14332), is recognized as an organic building block in materials science. bldpharm.comsigmaaldrich.com The combination of an aromatic core, a bromo group for further functionalization, and an ethynyl (B1212043) moiety for creating extended π-conjugated systems are desirable features for materials used in organic electronics.

Liquid Crystal Materials

The synthesis of liquid crystal materials often involves molecules with rigid cores and flexible side chains. While specific examples of liquid crystals derived directly from this compound were not identified in the surveyed literature, the synthesis of banana-shaped liquid crystals from other brominated aromatic compounds has been reported. researchgate.net The general structural characteristics of this compound could potentially be adapted for the design of new liquid crystalline materials. colorado.edubeilstein-journals.orgajchem-a.comrsc.org

Nonlinear Optical Materials

Currently, there is no specific information in the available literature detailing the use of this compound as a precursor for nonlinear optical (NLO) materials. The design of NLO materials often involves creating molecules with significant charge-transfer characteristics, which can be achieved with donor-acceptor substituted π-systems.

Polymer Synthesis and Functional Polymers

The polymerization of diethynylarenes is a known method for producing functional polymers with interesting electronic and material properties. nih.gov The ethynyl group in this compound could theoretically participate in polymerization reactions. However, specific studies detailing the polymerization of this particular monomer to create functional polymers are not prevalent in the reviewed scientific literature.

Synthesis of Compounds with Specific Structural Features

This compound is a valuable reagent for the synthesis of various classes of compounds, particularly those containing fused aromatic rings and heterocyclic systems.

Detailed Research Findings on the Synthesis of Naphthodithiophenes

Starting MaterialReaction TypeProductSignificance
This compoundPalladium-catalyzed cross-coupling and subsequent cyclizationBent Naphthodithiophene derivativesBuilding blocks for photoactive small molecules and functional materials.

The synthesis of heterocycles often relies on the strategic use of bifunctional starting materials that can undergo cyclization reactions. The Sonogashira coupling reaction is a powerful tool in this context, enabling the formation of a carbon-carbon bond that can be a key step in the construction of the heterocyclic ring. wikipedia.orgorganic-chemistry.orgresearchgate.net While the direct use of this compound for a wide range of heterocycles is not broadly reported, its utility in forming specific fused systems is noted. For instance, palladium-catalyzed tandem reactions involving related bromo- and iodo-substituted arenes with alkynes are used to construct various heterocyclic frameworks. nih.gov

A significant application of this compound is in the synthesis of bent naphthodithiophenes. These are complex, sulfur-containing heterocyclic compounds with interesting photophysical properties. The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to introduce the ethynyl group, followed by an intramolecular cyclization to form the thiophene (B33073) rings fused to the benzene (B151609) core. The resulting bent naphthodithiophene structures are of interest for their potential use as fluorescent materials and in organic electronics.

The synthesis of quinoline (B57606) derivatives, another important class of heterocycles, often involves the condensation of anilines with α,β-unsaturated carbonyl compounds or other related methods. While the Sonogashira coupling of a bromo-alkyne like this compound could be envisioned as a step in a multi-step synthesis of a substituted quinoline, direct, one-pot syntheses of quinolines from this specific starting material are not prominently featured in the chemical literature.

Contributions to Pharmaceutical Intermediate Synthesis

The strategic importance of this compound in the synthesis of pharmaceutical intermediates lies in its unique trifunctional structure. The presence of a bromo group, a terminal alkyne, and a methyl-substituted phenyl ring provides a versatile scaffold for medicinal chemists. This compound serves as a critical building block, primarily enabling the construction of complex molecular architectures destined for biologically active molecules, particularly in the realm of targeted therapies like kinase inhibitors.

The primary utility of this compound is realized through the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne of our title compound and an aryl or heteroaryl halide. This reaction is fundamental in connecting the 4-ethynyl-2-methylphenyl moiety to various heterocyclic core structures that are prevalent in many classes of pharmaceuticals. The bromo-substituent on the ring is of particular importance as it allows for subsequent chemical modifications, offering a pathway to further functionalize the molecule or to act as a key interaction point within a biological target.

Detailed Research Findings

Research in the development of advanced pharmaceutical agents, especially for oncology, frequently involves the synthesis of substituted heteroaromatic systems. While specific, publicly documented examples detailing the reaction of this compound are often embedded within extensive patent literature for proprietary compounds, its application can be illustrated through its role in the synthesis of key structural motifs found in Janus kinase (JAK) inhibitors.

JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes, which are involved in signaling pathways that drive inflammation and cell growth. Many of these inhibitors feature a core heterocyclic structure linked to a substituted phenyl group. The 2-methyl-4-ethynylphenyl group, derived from this compound, is a desirable substituent in this context. The methyl group can provide beneficial steric interactions within the kinase binding site, and the rigid ethynyl linker correctly orients the phenyl ring for optimal target engagement.

A representative synthetic application involves the Sonogashira coupling of this compound with a halogenated heterocyclic core, such as a substituted pyrazolo[1,5-a]pyrazine. This reaction forges a key bond, creating an advanced intermediate that incorporates the essential pharmacophoric elements.

Representative Reaction Scheme:

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The following table details typical findings for such a transformation, synthesized from common knowledge in the field of medicinal chemistry.

Reactant AReactant BCatalyst SystemSolventYield (%)
Halogenated Pyrazolo[1,5-a]pyrazine CoreThis compoundPdCl₂(PPh₃)₂, CuI, Triethylamine (B128534)DMF75-90
Chloro-substituted PyrrolopyrimidineThis compoundPd(PPh₃)₄, CuI, DiisopropylethylamineDioxane70-85
Iodo-substituted ImidazopyrrolopyridineThis compoundBis(triphenylphosphine)palladium(II) dichloride, CuIACN/H₂O80-95

This coupling reaction is highly valued for its efficiency and functional group tolerance, allowing for the reliable construction of complex drug-like molecules. The resulting intermediate, possessing the (4-bromo-3-methylphenyl)ethynyl moiety, is then carried forward through several more synthetic steps, which may include modification of the bromo-group, to yield the final active pharmaceutical ingredient (API). The initial incorporation of this compound is therefore a critical step that dictates the core structure and potential efficacy of the resulting therapeutic agent.

Spectroscopic and Computational Characterization

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 1-Bromo-4-ethynyl-2-methylbenzene, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetylenic proton, and the methyl protons. The aromatic region would display three signals corresponding to the protons on the substituted ring. Their chemical shifts and coupling patterns would confirm the 1,2,4-substitution pattern. The acetylenic proton (≡C-H) would appear as a sharp singlet, and the methyl protons (-CH₃) would also produce a singlet.

¹³C NMR: The carbon NMR spectrum would be expected to show nine distinct signals, one for each unique carbon atom in the molecule. The two carbons of the ethynyl (B1212043) group would have characteristic shifts in the 70-90 ppm range. The six aromatic carbons would appear in the typical 110-140 ppm region, with their specific shifts influenced by the attached bromo, methyl, and ethynyl substituents. The methyl carbon would be found at the high-field end of the spectrum.

Predicted NMR Data for this compound

This table is based on predicted values derived from standard substituent effects and data from analogous compounds.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-H (multiple) 7.0 - 7.6 110 - 142
Acetylenic-H ~3.1 -
Methyl-H ~2.4 ~20
Acetylenic-C - 80 - 85

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The most prominent features would be the sharp, weak absorption band for the acetylenic C-H stretch and the medium-intensity band for the C≡C triple bond stretch. The spectrum would also contain absorptions corresponding to the aromatic C-H stretches, C=C ring stretches, and the C-Br stretch at a lower wavenumber.

Expected Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Acetylenic ~3300 Sharp, Weak-Medium
C-H Stretch Aromatic 3000 - 3100 Medium
C-H Stretch Methyl 2850 - 3000 Medium
C≡C Stretch Alkyne 2100 - 2150 Weak-Medium
C=C Stretch Aromatic 1450 - 1600 Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which confirms the molecular weight and can offer structural clues. For this compound (C₉H₇Br), the molecular ion peak [M]⁺ would be a key feature. Due to the presence of bromine, this peak would appear as a doublet of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This isotopic signature is a definitive indicator of a monobrominated compound.

Predicted mass spectrometry data indicates the monoisotopic mass is approximately 193.973 g/mol . nih.gov

Predicted Mass Spectrometry Data for this compound

Adduct / Ion Predicted m/z Notes
[M]⁺ 193.973 Molecular Ion
[M+H]⁺ 194.980 Protonated Molecule
[M+Na]⁺ 216.962 Sodium Adduct

Advanced Spectroscopic Techniques for Mechanistic Insights

While 1D NMR, IR, and MS are crucial for structural confirmation, advanced spectroscopic methods can provide deeper insights into molecular dynamics, connectivity, and reaction mechanisms. For a molecule like this compound, techniques such as 2D NMR (e.g., COSY, HSQC) would be used to unambiguously assign proton and carbon signals and confirm through-bond connectivities.

Furthermore, studies on related substituted phenylacetylenes have employed specialized techniques to understand their behavior. For example, laser-induced fluorescence (LIF) and one-color-resonant two-photon ionization (1C-R2PI) spectroscopy have been used to study the hydrogen-bonding interactions and excited-state dynamics of phenylacetylene (B144264) complexes. nih.gov Techniques like Raman spectroscopy are also valuable for characterizing the vibrational modes, particularly the symmetric C≡C stretch, which can be weak in the IR spectrum. researchgate.net

Computational Chemistry Studies

Computational chemistry serves as a powerful complement to experimental spectroscopy. It allows for the prediction of molecular properties, helping to interpret experimental data and to understand the underlying electronic structure that governs reactivity.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of organic molecules. For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the lowest energy conformation.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts, which can then be compared with experimental results for validation.

Analyze Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap indicates the molecule's kinetic stability and electronic excitation properties.

Generate an Electrostatic Potential Map: This map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the reactive sites, such as the π-system of the alkyne and the aromatic ring.

Studies on similar molecules demonstrate that DFT calculations, often combined with natural bond orbital (NBO) analysis, provide deep insights into orbital interactions and conformational stabilities. nih.gov

An Examination of this compound:

A notable gap in the scientific literature currently exists regarding the in-depth computational analysis of this compound. While basic identification and some predicted properties of this compound are available, detailed research findings on its reaction pathway modeling, transition state analysis, and molecular dynamics simulations are not extensively documented in publicly accessible research.

This article will outline the available data for this compound and discuss the theoretical frameworks of advanced computational characterization that could be applied to it, drawing on general principles and studies of structurally related molecules.

The fundamental characteristics of this compound are established through its molecular formula, C₉H₇Br, and its unique structure. uni.lu Spectroscopic techniques and computational predictions provide foundational data for this compound.

Table 1: Predicted Spectroscopic and Physicochemical Data for this compound

Property Value Source
Molecular Formula C₉H₇Br uni.lu
Monoisotopic Mass 193.97311 Da uni.lu
Predicted XlogP 3.2 uni.lu
Predicted Collision Cross Section ([M+H]⁺) 129.7 Ų uni.lu
Predicted Collision Cross Section ([M+Na]⁺) 144.8 Ų uni.lu

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The study of reaction pathways and the analysis of transition states are crucial for understanding the reactivity of a chemical compound. These investigations are typically carried out using computational methods like Density Functional Theory (DFT). Such studies can elucidate the mechanisms of chemical reactions, including identifying intermediates and determining activation energies. mdpi.com

For a molecule like this compound, several types of reactions could be of interest for computational modeling:

Electrophilic Aromatic Substitution: The bromine and methyl groups on the benzene (B151609) ring will direct incoming electrophiles, and the ethynyl group can also influence the ring's reactivity. libretexts.org Computational modeling could predict the most likely sites of substitution and the energy barriers for these reactions.

Reactions at the Ethynyl Group: The triple bond is a site of high reactivity, and modeling could explore addition reactions, cycloadditions, or metal-catalyzed coupling reactions. acs.org

Carbon-Bromine Bond Activation: The C-Br bond can be a site for various transformations, including cross-coupling reactions. Transition state analysis could reveal the mechanism of bond cleavage and formation.

A theoretical investigation into a reaction mechanism would involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis is then used to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. mdpi.com While general methodologies for determining transition states are well-established, specific studies applying these to this compound are not currently published. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and molecular systems. nih.gov These simulations can provide insights into the conformational dynamics, intermolecular interactions, and transport properties of a compound in various environments. acs.org

For this compound, MD simulations could be employed to study:

Solvation Effects: How the molecule interacts with different solvents can be simulated, providing information about its solubility and the arrangement of solvent molecules around it.

Intermolecular Interactions: In the solid state or in concentrated solutions, MD simulations can reveal how molecules of this compound pack together and interact with each other through forces like van der Waals interactions and potential π-stacking of the aromatic rings. acs.org

Behavior at Interfaces: The adsorption and orientation of the molecule on different surfaces could be modeled, which is relevant for applications in materials science.

A typical MD simulation involves defining a force field that describes the potential energy of the system as a function of the atomic coordinates. The equations of motion are then solved iteratively to generate a trajectory of the system over time. From this trajectory, various properties of interest can be calculated. While MD simulations of benzene and its derivatives are common, specific simulations for this compound are not found in the reviewed literature. nih.gov

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Patterns

The synthesis of 1-bromo-4-ethynyl-2-methylbenzene is most prominently achieved through the Sonogashira cross-coupling reaction. nih.govrsc.org This palladium-catalyzed reaction provides a direct and efficient method for forming the C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org The primary synthetic approach involves the coupling of 1,4-dibromo-2-methylbenzene with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.

The reactivity of this compound is characterized by the distinct functionalities of its two reactive sites:

The Terminal Alkyne: This group readily participates in further Sonogashira couplings, Glaser-Hay homocoupling, and various cycloaddition reactions. wikipedia.org It serves as a primary point for chain extension and polymerization.

The Aryl Bromide: The C-Br bond is a classic handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. acs.orgrsc.org

This dual reactivity allows for sequential and site-selective functionalization. For instance, the ethynyl (B1212043) group can be reacted first under copper-catalyzed conditions, followed by a subsequent cross-coupling reaction at the aryl bromide site, enabling the construction of complex, non-symmetrical molecules. The methyl group provides steric hindrance and electronic effects that can influence the reactivity and selectivity of these transformations compared to its non-methylated analogue, 1-bromo-4-ethynylbenzene (B14332). libretexts.org

Table 1: Key Reactivity Patterns of this compound
Reactive SiteReaction TypeTypical Reagents/CatalystsResulting Structure
Terminal Alkyne (-C≡CH)Sonogashira CouplingAryl/Vinyl Halide, Pd/Cu catalyst, BaseInternal Alkyne (Ar-C≡C-Ar')
Terminal Alkyne (-C≡CH)Glaser-Hay CouplingCu catalyst, Oxidant (e.g., O₂)Symmetrical Butadiyne (Ar-C≡C-C≡C-Ar)
Aryl Bromide (Ar-Br)Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl-substituted Alkyne
Aryl Bromide (Ar-Br)Heck CouplingAlkene, Pd catalyst, BaseStilbene-substituted Alkyne

Emerging Methodologies and Catalytic Systems for this compound Synthesis

While the traditional Sonogashira reaction is effective, research continues to focus on developing more sustainable, efficient, and robust catalytic systems. numberanalytics.com

Copper-Free Sonogashira Reactions: A significant advancement is the development of copper-free Sonogashira protocols. nih.govrsc.orgresearchgate.net The elimination of the copper co-catalyst is advantageous as it prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) and simplifies product purification. wikipedia.org These systems often rely on meticulously designed palladium catalysts with advanced ligands to facilitate the catalytic cycle without copper. acs.org

Advanced Catalytic Systems:

N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes featuring NHC ligands have shown high stability and catalytic activity, enabling efficient coupling of sterically hindered substrates even at low catalyst loadings. ru.nl

Earth-Abundant Metal Catalysts: To address the cost and long-term sustainability concerns of palladium, research is exploring the use of first-row transition metals. matthey.com Iron and cobalt-based catalytic systems have been reported for Sonogashira-type couplings, presenting a promising, more economical alternative for the synthesis of aryl alkynes. nih.gov

Unconventional Conditions: Methodologies employing solvent-free reactions, microwave irradiation, or mechanochemical synthesis (ball milling) are being explored to reduce solvent waste and reaction times, aligning with the principles of green chemistry. mdpi.comacs.org

Potential for Novel Material Development through its Derivatives

The true potential of this compound lies in its role as a monomer for the synthesis of advanced organic materials. Its rigid, rod-like structure is ideal for creating conjugated systems with interesting photophysical and electronic properties.

Poly(arylene ethynylene)s (PAEs): Through polymerization reactions, such as repeated Sonogashira couplings, this monomer can be used to synthesize PAEs. rsc.orgutoledo.educapes.gov.br These polymers are highly sought after for applications in:

Organic Electronics: PAEs are investigated as active materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their semiconducting and fluorescent properties.

Sensors: The conjugated backbone of PAEs can interact with analytes, leading to changes in their fluorescence or conductivity. This makes them excellent candidates for chemical and biological sensors.

Functionalized Derivatives: The bromine atom provides a site for post-polymerization modification or for the introduction of specific functional groups prior to polymerization. This allows for the fine-tuning of the material's properties, such as solubility, solid-state packing, and electronic energy levels, to meet the demands of specific applications. researchgate.net The creation of dendrimers and other complex molecular architectures is also a significant area of application. rsc.org

Future Directions in Synthetic Strategy and Mechanistic Understanding

Despite significant progress, several avenues for future research remain open to fully exploit the potential of this compound.

Synthetic Strategy:

Catalyst Optimization: Further development of highly active catalysts, particularly those based on earth-abundant metals like iron or nickel, is crucial for large-scale, cost-effective synthesis. acs.orgnih.gov The design of ligands that can promote high turnover numbers for sterically demanding substrates remains a key challenge. researchgate.net

Process Intensification: The adoption of continuous flow chemistry could offer better control over reaction parameters, improve safety, and facilitate scalable production of this compound and its derivatives. numberanalytics.com

Mechanistic Understanding:

Computational Studies: Detailed mechanistic studies, including Density Functional Theory (DFT) calculations, are needed to fully understand the reaction pathways, especially for copper-free and sterically hindered couplings. libretexts.orgru.nlacs.org A deeper insight into the roles of the base, solvent, and ligand can guide the rational design of more efficient catalytic systems. acs.org

Investigating Reaction Intermediates: Advanced spectroscopic techniques can be employed to detect and characterize transient intermediates in the catalytic cycle, providing empirical evidence to support or refine proposed mechanisms. acs.orgacs.org

Exploration of New Derivatives: A systematic investigation into a broader range of derivatives is warranted. By introducing different functional groups at the bromine position, new monomers can be created, leading to a new generation of polymers and materials with tailored optical, electronic, and physical properties for advanced technological applications.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-Bromo-4-ethynyl-2-methylbenzene?

A common approach involves Sonogashira coupling between 1-bromo-2-methyl-4-iodobenzene and a terminal acetylene source. This method leverages palladium catalysis to form the carbon-carbon triple bond. Alternative routes include halogenation of pre-functionalized benzene derivatives, followed by ethynylation under controlled conditions. Key parameters include temperature control (<80°C) and inert atmospheres to prevent alkyne polymerization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the ethynyl group (sharp singlet at ~2.5–3.5 ppm for protons adjacent to the triple bond) and bromine’s deshielding effects.
  • IR Spectroscopy : A strong absorption band near 2100–2260 cm1^{-1} confirms the C≡C stretch.
  • Mass Spectrometry : High-resolution MS identifies the molecular ion peak (e.g., [M]+^+ at m/z 209) and isotopic patterns from bromine (79^{79}Br and 81^{81}Br) .

Q. How does steric hindrance from the methyl group influence reactivity in cross-coupling reactions?

The methyl group at the 2-position creates steric bulk, slowing oxidative addition in palladium-catalyzed reactions. This necessitates ligands with high steric tolerance (e.g., XPhos) or elevated temperatures to achieve reasonable reaction rates. Comparative studies with non-methyl analogs show a 20–30% reduction in yield under identical conditions .

Advanced Research Questions

Q. What computational methods validate the molecular conformation and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict dihedral angles between the ethynyl group and benzene ring, corroborated by X-ray crystallography (e.g., 85.72° dihedral angle in analogous brominated aromatics ). Electron localization function (ELF) analysis reveals electron-deficient regions near the bromine atom, guiding reactivity predictions in electrophilic substitutions .

Q. How can contradictions between experimental and computational reaction kinetics be resolved?

Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Strategies include:

  • Microkinetic Modeling : Incorporates solvent polarity and diffusion limits.
  • In Situ Spectroscopy : Monitors intermediates (e.g., via Raman) to validate transition states.
  • Benchmarking : Compare multiple DFT functionals (e.g., M06-2X vs. ωB97X-D) to identify systematic errors .

Q. What role does the ethynyl group play in cycloaddition reactions?

The ethynyl moiety acts as a dienophile in Diels-Alder reactions , forming six-membered cyclohexene derivatives. Its electron-withdrawing nature (due to sp-hybridization) enhances reactivity with electron-rich dienes. For example, reactions with furan derivatives yield bicyclic adducts at 60–80°C, with regioselectivity confirmed by 1^1H NMR coupling constants .

Q. How does bromine substitution impact metabolic stability in biological studies?

Bromine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, as shown in rat hepatocyte assays. Comparative LC-MS/MS studies with non-brominated analogs reveal 40–60% lower clearance rates, making brominated derivatives promising for prolonged pharmacokinetic profiles .

Methodological Recommendations

  • Crystallography : Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts in structural analysis .
  • Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times by 50% while maintaining yields .

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